molecular formula C8H14ClNO3 B6191406 methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride CAS No. 2648940-67-2

methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride

Cat. No.: B6191406
CAS No.: 2648940-67-2
M. Wt: 207.7
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride: is a synthetic organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure includes an oxabicycloheptane ring system, which is a bicyclic ether, and an amino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an intramolecular cyclization to form the bicyclic ether structure.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor containing a leaving group.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The bicyclic structure can impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate: The free base form without the hydrochloride salt.

    4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid: The carboxylic acid derivative.

    4-Amino-2-oxabicyclo[3.1.1]heptane-1-methanol: The alcohol derivative.

Uniqueness

Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is unique due to its combination of a bicyclic ether structure with an amino group and an ester functionality. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

CAS No.

2648940-67-2

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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